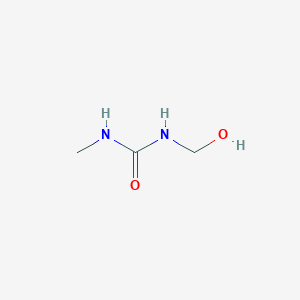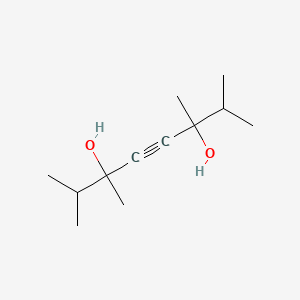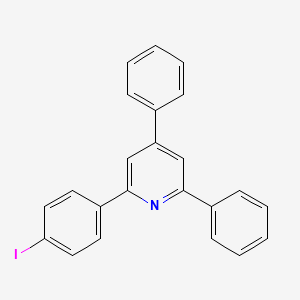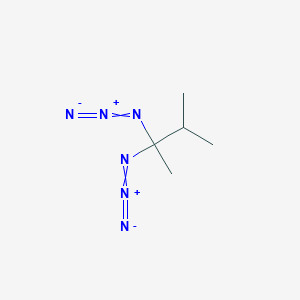
2,2-Diazido-3-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diazido-3-methylbutane is an organic compound characterized by the presence of two azido groups attached to the second carbon of a 3-methylbutane backbone Azides are known for their high reactivity and are often used in various chemical synthesis processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diazido-3-methylbutane typically involves the introduction of azido groups into the molecular structure. One common method is the diazotization of 3-methylbutane-2,2-diamine, followed by the substitution of the diazonium group with an azide ion. This reaction is usually carried out under controlled conditions to ensure the stability of the azido groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the precursor amine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt. This is then reacted with sodium azide to introduce the azido groups. The process requires careful handling due to the explosive nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diazido-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Substitution: Sodium azide, hydrochloric acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Cycloaddition: Alkynes, copper catalysts.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-methylbutane-2,2-diamine.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
2,2-Diazido-3-methylbutane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of high-energy materials and triazole compounds.
Biology: Potential use in bioconjugation techniques due to the reactivity of azido groups.
Medicine: Investigated for its potential in drug delivery systems where azido groups can be used for targeted release.
Industry: Utilized in the production of energetic materials and explosives due to its high nitrogen content.
Mécanisme D'action
The mechanism of action of 2,2-Diazido-3-methylbutane primarily involves the reactivity of the azido groups. These groups can undergo decomposition to release nitrogen gas, which is a key feature in its use as an energetic material. The molecular targets and pathways involved include:
Decomposition: The azido groups decompose to release nitrogen gas, providing the energy needed for explosive reactions.
Cycloaddition: The azido groups react with alkynes to form stable triazole rings, which are useful in various chemical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diazido-3-methylpentane: Similar structure but with an additional carbon in the backbone.
2,2-Diazido-3-ethylbutane: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2,2-Diazido-3-methylbutane is unique due to its specific molecular structure, which provides a balance between stability and reactivity. Its compact structure makes it easier to handle compared to larger azido compounds, while still offering significant energetic properties.
Propriétés
Numéro CAS |
90329-46-7 |
|---|---|
Formule moléculaire |
C5H10N6 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
2,2-diazido-3-methylbutane |
InChI |
InChI=1S/C5H10N6/c1-4(2)5(3,8-10-6)9-11-7/h4H,1-3H3 |
Clé InChI |
VYDBUWKZWKAFDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(N=[N+]=[N-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol)](/img/structure/B14362682.png)
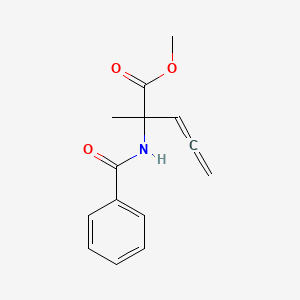


![N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine](/img/structure/B14362707.png)
![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)

